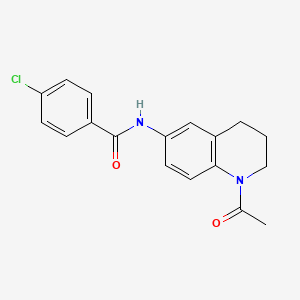

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide is a synthetic organic compound featuring a 1,2,3,4-tetrahydroquinoline core acetylated at the 1-position and linked to a 4-chlorobenzamide group at the 6-position. The tetrahydroquinoline moiety contributes to its planar aromatic system, while the acetyl group enhances solubility and modulates electronic properties. The 4-chlorobenzamide substituent is a common pharmacophore in medicinal chemistry, often associated with antimicrobial and antitumor activities .

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2/c1-12(22)21-10-2-3-14-11-16(8-9-17(14)21)20-18(23)13-4-6-15(19)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDDTPDVBOEYJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide typically involves the following steps:

Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Acetylation: The resulting tetrahydroquinoline is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Coupling with 4-chlorobenzoyl Chloride: The acetylated tetrahydroquinoline is then coupled with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of reduced tetrahydroquinoline derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide

- Structure: Contains a 2-oxo-tetrahydroquinoline core fused with thiazole and oxazole rings.

- Key Differences : The absence of the acetyl group and 4-chlorobenzamide moiety reduces steric bulk but may limit binding affinity to hydrophobic targets.

N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-chlorobenzamide

- Structure : Shares the 4-chlorobenzamide group but incorporates a carbamothioyl-bis(2,4-dimethoxybenzyl) substituent.

- Metal Complexation : Forms Pt(II) and Pd(II) complexes with demonstrated antimicrobial activity (e.g., against Staphylococcus aureus and Candida albicans).

- Biological Activity : Exhibits MIC values of 12.5–25 μg/mL, comparable to reference drugs like ampicillin, suggesting the 4-chlorobenzamide moiety contributes to efficacy .

Comparative Analysis Table

Research Findings and Implications

- Antimicrobial Potential: The 4-chlorobenzamide group in the target compound is structurally analogous to the ligand in Pt/Pd complexes, which showed potent activity against pathogens . This suggests the target may exhibit similar efficacy, though the absence of a metal center could alter its mechanism of action.

- Structural Flexibility : The acetyl group in the target compound may improve pharmacokinetic properties compared to the rigid oxazole-thiazole derivative, which lacks solubility-enhancing substituents .

- Crystallographic Characterization : Tools like SHELX have been critical in resolving the structures of related compounds, ensuring accurate determination of bond lengths and angles for structure-activity relationship (SAR) studies .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 364.82 g/mol. The compound features a tetrahydroquinoline core linked to a 4-chlorobenzamide moiety. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in neurodegenerative diseases. Notably, it has been studied for its potential as a multitarget-directed ligand (MTDL) in the treatment of Alzheimer's disease (AD).

Inhibition of Enzymes

Research indicates that this compound exhibits inhibitory activity against several key enzymes:

- Acetylcholinesterase (AChE) : Inhibits the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

- Butyrylcholinesterase (BuChE) : Exhibits potent inhibition similar to AChE, which is crucial in AD pathology.

- β-Secretase : Involved in amyloid-beta peptide production; inhibition could reduce amyloid plaque formation.

In Vitro Studies

In vitro assays have demonstrated the compound's effectiveness in inhibiting AChE and BuChE with varying IC50 values. Below is a summary table of the inhibitory activities against these enzymes:

These results suggest that this compound may be more effective than some established treatments for AD.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

- Neuroprotective Effects : Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. The tetrahydroquinoline moiety is known for its neuroprotective properties.

- Antimicrobial Activity : The presence of the chlorobenzamide component suggests potential antibacterial activity due to its structural similarity to known sulfonamides that inhibit bacterial folate synthesis.

- Cancer Research : Preliminary studies have shown that derivatives of tetrahydroquinoline exhibit antitumor activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.